molecular formula C11H12ClFO2 B8031444 2-(5-Chloro-2-fluorophenoxy)oxane

2-(5-Chloro-2-fluorophenoxy)oxane

Cat. No.: B8031444
M. Wt: 230.66 g/mol
InChI Key: ZSYFDGHOPIUZED-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluorophenoxy)oxane is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenoxy ring attached to an oxane (tetrahydropyran) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenoxy)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluorophenol and oxane.

    Reaction Conditions: The phenol is reacted with oxane under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic substitution reaction.

    Solvent: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenoxy)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction of the oxane ring can yield alcohols or ethers.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include various substituted phenoxy derivatives.

    Oxidation: Products include lactones or carboxylic acids.

    Reduction: Products include alcohols or ethers.

Scientific Research Applications

2-(5-Chloro-2-fluorophenoxy)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenoxy)oxane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-fluorophenoxy)oxane: Similar structure but with the chloro substituent in a different position.

    2-(5-Bromo-2-fluorophenoxy)oxane: Bromine substituent instead of chlorine.

    2-(5-Chloro-3-fluorophenoxy)oxane: Fluorine substituent in a different position.

Uniqueness

2-(5-Chloro-2-fluorophenoxy)oxane is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-(5-chloro-2-fluorophenoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c12-8-4-5-9(13)10(7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYFDGHOPIUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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